molecular formula C24H19NO3S2 B11674623 (5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11674623
M. Wt: 433.5 g/mol
InChI Key: JVHCZMKKSCMWBK-PXLXIMEGSA-N
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Description

(5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyloxybenzylidene group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(benzyloxy)benzaldehyde with 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or methoxy groups are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halides, amines; reactions often require the presence of a catalyst or base and are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[3-(benzyloxy)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities

Properties

Molecular Formula

C24H19NO3S2

Molecular Weight

433.5 g/mol

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H19NO3S2/c1-27-20-12-10-19(11-13-20)25-23(26)22(30-24(25)29)15-18-8-5-9-21(14-18)28-16-17-6-3-2-4-7-17/h2-15H,16H2,1H3/b22-15+

InChI Key

JVHCZMKKSCMWBK-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4)SC2=S

Origin of Product

United States

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